molecular formula C17H18N4 B3199468 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016864-49-5

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B3199468
CAS RN: 1016864-49-5
M. Wt: 278.35 g/mol
InChI Key: FWABNTMAAXYTOI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Physical And Chemical Properties Analysis

The compound “6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile” has a molecular weight of 278.36 . It is a powder at room temperature . The IR spectrum of a related compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 .

Scientific Research Applications

Anticancer Activities

Compounds related to 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile have shown potential in anticancer activities. For instance, certain derivatives have been evaluated against human breast cancer and kidney cells, with some showing better anti-proliferative activities than curcumin, a known anti-cancer agent. The structure-activity relationship analysis indicates that the combination of chromene and quinoline moieties with pyrimide and piperazine enhances anti-proliferative activities (Parveen et al., 2017).

Serotonin Receptor Antagonism

A study on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds revealed their potential as serotonin 5-HT3 receptor antagonists. This is particularly notable in the context of gastrointestinal treatments, where 5-HT3 antagonism can be beneficial (Mahesh et al., 2004).

Molecular Docking and Structure Analysis

Molecular docking studies have been conducted on pyridine derivatives, including those similar to the compound , for potential inhibitory effects against specific proteins. These studies are crucial in understanding how such compounds can interact with biological targets (Venkateshan et al., 2019).

Antimicrobial Properties

Derivatives of this compound have been explored for their antimicrobial properties. Some compounds in this category have shown significant biological activity against various microorganisms, including bacteria and fungi (Suresh et al., 2016).

Herbicidal Applications

Research has been conducted on related pyridine derivatives for their potential use as herbicides. These studies include the synthesis and evaluation of their effectiveness against various plant species, demonstrating the diverse applications of such compounds (Sun et al., 2019).

Corrosion Inhibition

Pyridine derivatives have been studied for their corrosion inhibition properties, especially in steel environments. This application is crucial in industrial settings to prevent material degradation (Yadav & Kumar, 2014).

properties

IUPAC Name

6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)17-6-5-15(12-18)13-19-17/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWABNTMAAXYTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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